molecular formula C20H15Cl3N4O3S B11709225 2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide

2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B11709225
M. Wt: 497.8 g/mol
InChI Key: RPQYBWJXKWYUFD-UHFFFAOYSA-N
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Description

2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C20H15Cl3N4O3S and a molecular weight of 497.791 g/mol . This compound is notable for its unique structure, which includes a nitro group, a trichloromethyl group, and a naphthylamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps, including the introduction of the nitro group, the trichloromethyl group, and the naphthylamino group. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

    Nitration: Introduction of the nitro group to the benzene ring.

    Chlorination: Introduction of the trichloromethyl group.

    Amidation: Formation of the amide bond with the naphthylamino group.

Chemical Reactions Analysis

2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a reagent in organic synthesis and as a model compound in studies of reaction mechanisms. In biology, it may be used in studies involving enzyme inhibition and protein binding due to its complex structure .

Mechanism of Action

The mechanism of action of 2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trichloromethyl and naphthylamino groups can interact with hydrophobic pockets in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar compounds to 2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide include:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C20H15Cl3N4O3S

Molecular Weight

497.8 g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]benzamide

InChI

InChI=1S/C20H15Cl3N4O3S/c21-20(22,23)18(25-17(28)14-9-3-4-11-16(14)27(29)30)26-19(31)24-15-10-5-7-12-6-1-2-8-13(12)15/h1-11,18H,(H,25,28)(H2,24,26,31)

InChI Key

RPQYBWJXKWYUFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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